(2S)-2-(Trifluoromethoxy) propanoic acid
Overview
Description
“(2S)-2-(Trifluoromethoxy)propanoic acid” is a chemical compound with the molecular formula C4H5F3O3 . It is a type of propionic acid derivative where one of the hydrogen atoms in the propionic acid is replaced by a trifluoromethoxy group. This compound is part of a broader class of compounds known as trifluoromethoxylated molecules, which are of interest in various fields, particularly in life sciences .
Scientific Research Applications
Medicinal Chemistry Applications (2S)-2-(Trifluoromethoxy) propanoic acid and its derivatives have significant applications in medicinal chemistry. These compounds are used in pharmaceuticals for various treatments, including analgesics, anesthetics, cardiovascular drugs, respiratory drugs, psychopharmacologic drugs, neurological drugs, gastrointestinal drugs, and anti-infective therapeutics (Jeschke, Baston, & Leroux, 2007).
Chemical Reaction and Kinetics The compound plays a role in the kinetics of chemical reactions. For instance, it is involved in the oxidation of secondary alcohols by potassium tetraoxoferrate(VI), leading to the formation of ketones, which is significant in organic synthesis (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
Environmental Toxicology In the context of environmental toxicology, derivatives of this compound have been studied for their potential toxicity and impact on ecosystems. This includes studies on their bioaccumulation and phytotoxicity in plants, contributing to understanding their environmental footprint (Chen, Yang, Liu, Jamieson, Shan, & Chu, 2019).
Analytical and Structural Chemistry The compound is also studied for its structural properties in various chemical contexts. For example, it's involved in the conformational analysis of fluorinated carboxylic acids, which is crucial for understanding its behavior and interactions in different chemical environments (Thomas, Carrillo, Serrato, Schnitzler, Jäger, Xu, & Lin, 2016).
Safety and Risk Assessment There are studies focused on the safety evaluation of derivatives of this compound, especially in the context of their use in food contact materials. These assessments are critical for ensuring consumer safety and compliance with health regulations (Andon et al., 2011).
Properties
IUPAC Name |
(2S)-2-(trifluoromethoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-2(3(8)9)10-4(5,6)7/h2H,1H3,(H,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDBPQYWQLGLLH-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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